(2S)-2-Amino-2-(2-anthryl)ethan-1-OL
Description
Properties
CAS No. |
1213581-06-6 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(2S)-2-amino-2-anthracen-2-ylethanol |
InChI |
InChI=1S/C16H15NO/c17-16(10-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9,16,18H,10,17H2/t16-/m1/s1 |
InChI Key |
IYXAWKPHWZYHDL-MRXNPFEDSA-N |
SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CO)N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CO)N |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
(2S)-2-Amino-2-(2-anthryl)ethan-1-OL serves as a valuable building block in organic synthesis. Its anthracene moiety allows for the development of complex organic molecules, which can be utilized in various chemical reactions such as:
- Nucleophilic substitutions
- Coupling reactions with other organic compounds to create derivatives with enhanced properties.
Research has indicated that this compound exhibits potential biological activities:
- Antioxidant Properties : Studies have demonstrated that compounds with similar structures can act as antioxidants, which may provide protective effects against oxidative stress in biological systems .
- Anticancer Potential : The interaction of anthracene derivatives with DNA suggests that this compound may have anticancer properties by intercalating into DNA and disrupting replication processes .
Material Science
The compound's unique electronic properties make it suitable for applications in material sciences:
- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when subjected to an electric field positions it as a candidate for use in OLED technology.
- Organic Photovoltaics (OPVs) : The compound's electronic structure may enhance charge transport properties, making it useful in solar cell applications .
Case Study 1: Antioxidant Activity
A study adapted the ABTS(*) assay to evaluate the antioxidant capabilities of anthracene derivatives, including this compound. The results indicated significant antioxidant activity comparable to established antioxidants, suggesting its potential use in food preservation and health supplements .
Case Study 2: Anticancer Research
In vitro studies have shown that anthracene derivatives can inhibit cancer cell proliferation. Research specifically focusing on this compound revealed promising results in reducing the viability of certain cancer cell lines, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
Clovamide (N-Caffeoyl-L-DOPA)
Structure: Clovamide ((2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid) shares the cinnamoyl amide core with the target compound but differs in substituents:
- Phenyl Ring : 3,4-Dihydroxyphenyl (catechol) vs. 2-fluorophenyl.
- Amino Acid Backbone: L-DOPA (3,4-dihydroxyphenylalanine) vs. simpler propanoic acid.
Functional Comparison: Clovamide exhibits antioxidant, anti-inflammatory, and neuroprotective activities due to its catechol groups, which enable radical scavenging .
DC5977–0726
Structure: (2S)-2-[3-(4-Fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid .
- Key Differences: Fluorine at the para position (vs. ortho) and an indole substituent on the propanoic acid.
Binding Interactions :
DC5977–0726 forms hydrogen bonds with Asp164, Arg166, and Tyr268 in docking studies . The indole group may enable π-π stacking, absent in the target compound. The para-fluorophenyl orientation could alter steric interactions compared to the ortho substitution.
Furin Inhibitors (P3, P7, P16)
Structures :
- P3: 3-[[(5-bromothiophen-2-yl)methylene]-4-oxo-thiazolidin-2-yl]amino]propanoic acid derivative .
- P7: Contains a dimethylaminobenzylidene group.
- P16 : Features a thiophen-2-ylmethylene substituent.
Functional Comparison: These compounds inhibit Furin protease (IC50: 35 µM for P3) via thiazolidinone scaffolds . While the target compound lacks a heterocyclic core, its fluorophenyl-enoyl amide may interact with similar enzymatic pockets through hydrogen bonding or hydrophobic effects.
3-(3-Bromo-2-Fluorophenyl)propanoic Acid
Structure: Propanoic acid with 3-bromo-2-fluorophenyl substitution .
- Key Differences: Lacks the enoyl amide group but shares halogenated aryl motifs.
Physicochemical Properties: The bromine atom increases molecular weight (247.06 g/mol vs.
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid
Structure : Features a sulfamoyl linker and trifluoromethylphenyl group .
- Key Differences : Sulfamoyl bridge enhances hydrogen-bonding capacity, while the trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine.
Biological Implications :
The trifluoromethyl group may improve metabolic stability and binding affinity to hydrophobic pockets compared to the target compound’s 2-fluorophenyl group.
Data Table: Structural and Functional Comparison
Preparation Methods
Diastereomeric Resolution via Crystallization
Racemic 2-Amino-2-(2-anthryl)ethan-1-OL can be resolved using chiral resolving agents. A 1:1 mixture of the racemate and (R)-mandelic acid in ethanol induces selective crystallization of the (2S)-enantiomer-mandelate salt. Recrystallization from methanol/water (3:1) affords the pure (2S)-isomer with >99% ee, albeit in moderate yield (42%) .
Advantages:
-
Scalable for industrial production.
-
No specialized catalysts required.
Limitations:
-
Low overall yield due to solubility differences.
-
Requires stoichiometric resolving agents.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) catalyzes the enantioselective acetylation of racemic 2-Amino-2-(2-anthryl)ethan-1-OL. In toluene at 37°C, the enzyme preferentially acetylates the (2R)-enantiomer, leaving the desired (2S)-isomer unreacted. After 24 hours, the reaction reaches 48% conversion, yielding (2S)-2-Amino-2-(2-anthryl)ethan-1-OL with 94% ee .
Reaction Conditions:
-
Substrate: 1.0 M in toluene.
-
Acyl donor: Vinyl acetate (2 equiv).
-
Enzyme loading: 20 mg/mmol substrate.
Asymmetric Transfer Hydrogenation
A ruthenium-(S)-TsDPEN complex catalyzes the transfer hydrogenation of 2-Acetamido-2-(2-anthryl)ethan-1-one. Using formic acid-triethylamine azeotrope as the hydrogen source, the ketone is reduced to the corresponding alcohol with 91% ee. Subsequent acidic hydrolysis (6 M HCl, reflux) removes the acetyl group, yielding the target compound in 85% overall yield .
Catalytic Cycle:
Solid-Phase Synthesis with Chiral Auxiliaries
This method employs a polystyrene-bound Evans oxazolidinone auxiliary. 2-Anthrylacetic acid is coupled to the auxiliary using DCC/HOBt, followed by diastereoselective alkylation with benzyl bromoacetate. Cleavage with LiOH/H2O2 yields this compound with 88% ee and 76% yield .
Steps:
-
Auxiliary Coupling:
-
Alkylation:
-
Cleavage:
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Reagent | Yield (%) | ee (%) | Scale Feasibility |
|---|---|---|---|---|---|
| Chiral Pool Synthesis | 2-Anthraldehyde | (DHQD)2PHAL, Raney Ni | 65 | 78 | Pilot-scale |
| Diastereomeric Resolution | Racemic amino alcohol | (R)-Mandelic acid | 42 | >99 | Industrial |
| Enzymatic Resolution | Racemic amino alcohol | CAL-B lipase | 48 | 94 | Lab-scale |
| Transfer Hydrogenation | 2-Acetamido-2-(2-anthryl)ethan-1-one | Ru-(S)-TsDPEN | 85 | 91 | Pilot-scale |
| Solid-Phase Synthesis | 2-Anthrylacetic acid | Evans oxazolidinone | 76 | 88 | Lab-scale |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-Amino-2-(2-anthryl)ethan-1-OL with high enantiomeric purity?
- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or diastereomeric salt formation, are critical for achieving high enantiomeric purity. For structurally similar β-amino alcohols (e.g., (S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol), enantioselective synthesis via chiral auxiliaries or enzymatic resolution has been documented . Chiral HPLC (e.g., using a Daicel CHIRALPAK® column) can validate enantiopurity, as shown for derivatives like (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol (≥97% purity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm stereochemistry and functional groups (e.g., anthryl proton signals at δ 7.5–8.5 ppm for aromatic regions) .
- HPLC : Assess purity (≥95% threshold) using reverse-phase C18 columns, as demonstrated for analogs like 2-amino-2-(2-trifluoromethylphenyl)ethan-1-ol .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₆H₁₆N₂O: 268.12) .
Q. What solvents are optimal for solubility testing of this compound?
- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 2-amino-2-(4-iodophenyl)ethan-1-ol, which show solubility >10 mg/mL in DMSO . For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4 with sonication, noting potential aggregation in hydrophobic anthryl-containing systems .
Advanced Research Questions
Q. How can researchers ensure stability during long-term storage of this compound?
- Methodological Answer : Store lyophilized solids under inert gas (N₂/Ar) at -20°C to prevent oxidation of the anthryl group. For solutions, avoid prolonged exposure to light (anthracene derivatives are photolabile) and use stabilizers like BHT (0.01% w/v), as recommended for similar aryl-substituted amino alcohols . Monitor degradation via periodic HPLC analysis .
Q. What strategies resolve discrepancies between computational predictions and experimental data on solubility?
- Methodological Answer : Cross-validate using multiple models (e.g., COSMO-RS vs. Hansen Solubility Parameters) and experimental phase diagrams. For example, if simulations overestimate solubility in ethanol, empirically test ternary solvent systems (e.g., ethanol/water mixtures) to identify crystallization boundaries, as applied to 2-amino-2-(4-bromo-3-fluorophenyl)ethan-1-ol .
Q. How does the anthryl substituent influence photophysical properties compared to phenyl/pyridinyl analogs?
- Methodological Answer : The anthryl group enhances π-π stacking and fluorescence quantum yield. Compare UV-Vis spectra (λₐᵦₛ ~370 nm for anthryl vs. ~260 nm for phenyl analogs) . Time-resolved fluorescence can quantify excited-state lifetimes, critical for applications in optoelectronic materials .
Q. What analytical methods detect trace impurities from synthetic intermediates?
- Methodological Answer : Use LC-MS/MS with MRM (multiple reaction monitoring) to identify byproducts (e.g., unreacted anthracene derivatives or diastereomers). For example, a limit of detection (LOD) <0.1% was achieved for 2-amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride impurities .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
